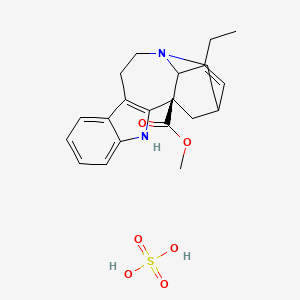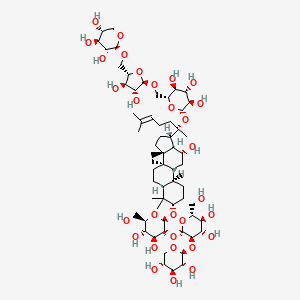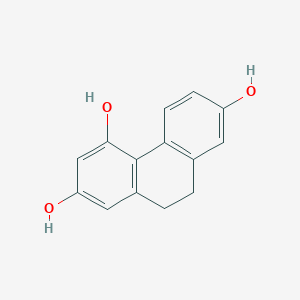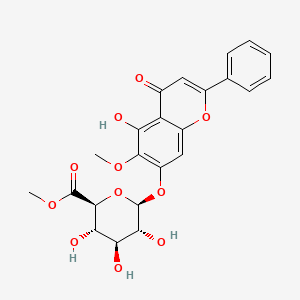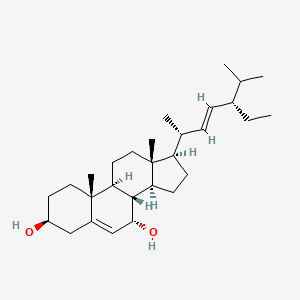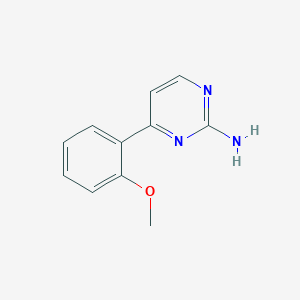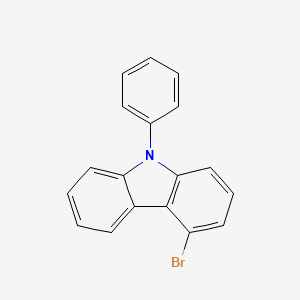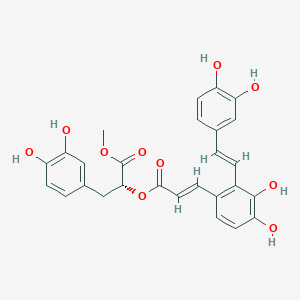
Salvionolato de metilo A
Descripción general
Descripción
“Methyl salvionolate A” is a natural product that was first isolated from the roots of Salvia yunnanensis . It is known to possess pharmacological effects similar to those of salvianolate A, including anti-HIV-1 activity .
Synthesis Analysis
The first total synthesis of (±)-Methyl salvianolate A was reported in a study . The key features of the approach are the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups . The employment of the readily removable silyl protecting groups allows the synthesis of (±)-methyl salvianolate A and its derivatives on a reasonably large scale .
Molecular Structure Analysis
The molecular structure of Methyl salvianolate A is complex, and its synthesis involves the use of a Horner–Wadsworth–Emmons reaction and the protection of multiple hydroxyls using silyl protecting groups .
Chemical Reactions Analysis
The synthesis of Methyl salvianolate A involves a Horner–Wadsworth–Emmons reaction . This reaction is key to the formation of the carbon-carbon double bond in the molecule .
Aplicaciones Científicas De Investigación
Propiedades antioxidantes
“Salvionolato de metilo A” se ha identificado como un potente antioxidante. Esta aplicación es crucial en el campo de la medicina, ya que los antioxidantes desempeñan un papel fundamental en la protección de las células frente al daño causado por los radicales libres .
Efectos cardioprotectores
La investigación indica que “this compound” posee efectos cardioprotectores. Podría utilizarse potencialmente en el tratamiento de enfermedades relacionadas con el corazón, protegiendo los tejidos cardíacos frente a lesiones isquémicas .
Actividades antiplaquetarias y antitrombóticas
El compuesto ha mostrado resultados prometedores en actividades antiplaquetarias y antitrombóticas. Estas propiedades son beneficiosas para prevenir la formación de coágulos sanguíneos, que pueden provocar accidentes cerebrovasculares e infartos de miocardio .
Tratamiento del cáncer
Se ha descubierto que “this compound” revierte la resistencia al paclitaxel e inhibe la migración e invasión tumoral, especialmente en casos de cáncer de mama humano. Esto sugiere su posible uso en el desarrollo de tratamientos para ciertos tipos de cáncer .
Actividad anti-VIH-1
Una de las aplicaciones más notables de “this compound” es su actividad anti-VIH-1. La capacidad de combatir el virus VIH-1 podría convertirlo en un componente valioso en las terapias antirretrovirales .
Accesibilidad de la síntesis
La baja concentración natural del compuesto en los tejidos de Salvia spp. ha llevado a la investigación de su síntesis eficiente. Esto garantiza un suministro sostenible para sus aplicaciones farmacológicas, lo que lo hace accesible para la investigación científica continua .
Medicina tradicional
Derivado de la hierba china Danshen, “this compound” se utiliza en la medicina tradicional china para tratar diversas enfermedades, incluidas las enfermedades cerebrovasculares, ginecológicas y digestivas .
Investigación farmacológica
Los múltiples efectos farmacológicos de “this compound” han atraído a numerosos grupos farmacológicos para que investiguen más a fondo. Sus diversas actividades biológicas lo convierten en un tema de interés para los estudios farmacológicos actuales y futuros .
Mecanismo De Acción
Target of Action
Methyl salvianolate A is a potent inhibitor of HIV-1 . It primarily targets the P24 antigen in HIV-1 infected MT-4 cells . Additionally, it inhibits HIV-1 reverse transcriptase, protease, and integrase , which are key enzymes in the HIV-1 replication cycle.
Mode of Action
Methyl salvianolate A interacts with its targets by inhibiting their activity. It inhibits the P24 antigen in HIV-1 infected MT-4 cells with an EC50 of 1.62 μg/ml . It also inhibits HIV-1 reverse transcriptase, protease, and integrase with IC50s of 50.58, 10.73, and 7.58 μg/ml, respectively .
Result of Action
The inhibition of key enzymes in the HIV-1 replication cycle by Methyl salvianolate A results in the disruption of the viral replication process. This leads to a decrease in the progression of HIV-1 infection .
Análisis Bioquímico
Biochemical Properties
Methyl Salvianolate A plays a significant role in biochemical reactions. It inhibits P24 antigen in HIV-1 infected MT-4 cells . It also inhibits HIV-1 reverse transcriptase, protease, and integrase . The nature of these interactions is likely due to the binding of Methyl Salvianolate A to these enzymes, inhibiting their function and thus the replication of the HIV-1 virus.
Cellular Effects
Methyl Salvianolate A has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of the HIV-1 virus within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism related to the replication of the virus.
Molecular Mechanism
The molecular mechanism of Methyl Salvianolate A involves its binding interactions with biomolecules such as HIV-1 reverse transcriptase, protease, and integrase . By inhibiting these enzymes, Methyl Salvianolate A prevents the replication of the HIV-1 virus at the molecular level.
Propiedades
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O10/c1-36-27(35)24(14-16-4-9-20(29)23(32)13-16)37-25(33)11-6-17-5-10-21(30)26(34)18(17)7-2-15-3-8-19(28)22(31)12-15/h2-13,24,28-32,34H,14H2,1H3/b7-2+,11-6+/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBVHUFYVODQRD-XKHISXTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1632478.png)
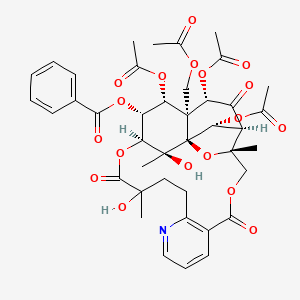
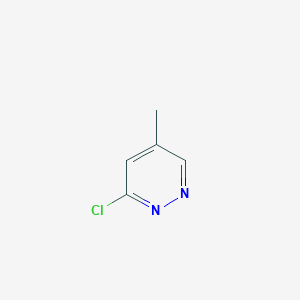

![5-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1632491.png)
